molecular formula C15H21NO2 B14512165 1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol CAS No. 62741-74-6

1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol

Cat. No.: B14512165
CAS No.: 62741-74-6
M. Wt: 247.33 g/mol
InChI Key: KRLZMDKGXUOSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol is an organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a phenoxy group, an amino group, and a hydroxyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol typically involves a multi-step process. One common method includes the following steps:

    Preparation of 2-ethynylphenol: This can be achieved through the Sonogashira coupling reaction between phenylacetylene and an aryl halide.

    Formation of the propanol backbone: The 2-ethynylphenol is then reacted with epichlorohydrin under basic conditions to form 3-(2-ethynylphenoxy)propan-2-ol.

    Amination: The final step involves the reaction of 3-(2-ethynylphenoxy)propan-2-ol with butan-2-amine under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a secondary or tertiary amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-one.

    Reduction: Formation of 1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-amine.

    Substitution: Formation of various substituted phenoxypropanolamines depending on the nucleophile used.

Scientific Research Applications

1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Butan-2-yl)amino]-3-(2-methoxyphenoxy)propan-2-ol
  • 1-[(Butan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol
  • 1-[(Butan-2-yl)amino]-3-(2-nitrophenoxy)propan-2-ol

Uniqueness

1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

62741-74-6

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-(butan-2-ylamino)-3-(2-ethynylphenoxy)propan-2-ol

InChI

InChI=1S/C15H21NO2/c1-4-12(3)16-10-14(17)11-18-15-9-7-6-8-13(15)5-2/h2,6-9,12,14,16-17H,4,10-11H2,1,3H3

InChI Key

KRLZMDKGXUOSON-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC(COC1=CC=CC=C1C#C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.